2-(Methylsulfanyl)-4,6-bis(4-phenylpiperazino)pyrimidine
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Overview
Description
“2-(Methylsulfanyl)-4,6-bis(4-phenylpiperazino)pyrimidine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific molecular structure of “this compound” is not provided in the search results.Scientific Research Applications
Unusual Molecular Conformation and Interactions
- Molecular Conformation Studies : The crystal structure of 4,6-bis(methylsulfanyl)-1-phthalimidopropyl-1H-pyrazolo[3,4-d]pyrimidine, a closely related compound, reveals unusual folded conformations due to intramolecular C-H.π interactions (Avasthi et al., 2003).
- Intermolecular Stacking Interactions : These compounds also demonstrate intermolecular stacking interactions due to aromatic pi-pi interactions, which are essential in understanding molecular packing and interactions in crystal structures (Avasthi et al., 2003).
Synthesis and Functionalization
- Synthesis of Acyclic Nucleoside Bisphosphonates : The synthesis methods for 2-amino-4,6-bis[(phosphonomethoxy)alkoxy]pyrimidines, which involve the alkylation of 4,6-dihydroxy-2-(methylsulfanyl)pyrimidine, are pivotal in creating a variety of bisphosphonates with potential biomedical applications (Doláková et al., 2009).
- Post-Macrocyclization Functionalizations : Diversely functionalized oxacalix[2]arene[2]pyrimidines, starting from a bis(methylsulfanyl)-substituted oxacalix[4]arene, showcases the versatility of this compound in synthesizing complex organic structures (Van Rossom et al., 2008).
Medicinal Chemistry and Biological Applications
- Antiviral Activity : Research on 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with modifications at positions 2 and 4, including the methylsulfanyl group, demonstrates their potential in inhibiting the replication of herpes viruses and retroviruses, indicating their use in antiviral therapies (Holý et al., 2002).
Chemical Analysis Techniques
- Gas-Phase Conformational Studies : Investigations into the conformational stabilities and intramolecular π–π interaction studies on pyrazolo[3,4-d]pyrimidine derivatives, including those with methylsulfanyl groups, contribute to understanding the molecular behavior in different environments (Yadava et al., 2011).
Mechanism of Action
Target of Action
Pyrimidine derivatives have been known to target various enzymes and receptors, includingCyclooxygenase (COX) enzymes . COX enzymes play a crucial role in converting arachidonic acid to inflammatory mediators .
Mode of Action
Pyrimidine-based anti-inflammatory agents generally function by suppressing the activity ofCOX-1 and COX-2 enzymes , thereby reducing the generation of Prostaglandin E2 (PGE2) . This inhibition of PGE2 production is a common mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) .
Biochemical Pathways
The inhibition of cox enzymes disrupts thearachidonic acid cascade , a key biochemical pathway involved in inflammation . This disruption can affect downstream effects such as the production of inflammatory mediators .
Result of Action
The inhibition of cox enzymes and the subsequent reduction in pge2 production can lead to a decrease in inflammation, pain, and fever .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives have been proven to exhibit antiviral, anticancer, antioxidant, and antimicrobial activity . This suggests that 2-(Methylsulfanyl)-4,6-bis(4-phenylpiperazino)pyrimidine may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.
Molecular Mechanism
It is suggested that pyrimidine derivatives exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
properties
IUPAC Name |
2-methylsulfanyl-4,6-bis(4-phenylpiperazin-1-yl)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6S/c1-32-25-26-23(30-16-12-28(13-17-30)21-8-4-2-5-9-21)20-24(27-25)31-18-14-29(15-19-31)22-10-6-3-7-11-22/h2-11,20H,12-19H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYYLNHPFTUKOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)N2CCN(CC2)C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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